molecular formula C27H18ClN3O5 B2413949 (E)-3-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide CAS No. 522655-99-8

(E)-3-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

Cat. No.: B2413949
CAS No.: 522655-99-8
M. Wt: 499.91
InChI Key: YPVZUTDJGUXRGX-UHFFFAOYSA-N
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Description

(E)-3-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a synthetic organic compound characterized by its complex structure, which includes a naphthalene ring, a chlorophenyl group, and a nitrophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Naphthalene Derivative:

    Chlorophenyl Group Addition: The next step involves the attachment of the 2-chlorophenyl group through a nucleophilic substitution reaction.

    Formation of the Prop-2-enamide Moiety: This step includes the formation of the prop-2-enamide structure, which is achieved through a series of condensation reactions.

    Final Coupling: The final step involves coupling the naphthalene derivative with the cyano and nitrophenyl groups under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Amines or hydroxylamines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, (E)-3-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, although specific studies would be required to confirm these activities.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the cyano and nitrophenyl groups suggests potential interactions with nucleophilic sites in biological molecules, possibly inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-3-[2-(2-chlorophenyl)ethoxy]naphthalen-1-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
  • **(E)-3-[2-(2-bromophenyl)methoxy]naphthalen-1-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

Uniqueness

Compared to similar compounds, (E)-3-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide may exhibit unique reactivity due to the specific positioning of its functional groups. The combination of the chlorophenyl and nitrophenyl groups could result in distinct electronic and steric properties, influencing its chemical behavior and biological activity.

Properties

IUPAC Name

(E)-3-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18ClN3O5/c28-23-8-4-2-6-18(23)16-36-26-12-9-17-5-1-3-7-21(17)22(26)13-19(15-29)27(33)30-24-11-10-20(31(34)35)14-25(24)32/h1-14,32H,16H2,(H,30,33)/b19-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVZUTDJGUXRGX-CPNJWEJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)OCC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)OCC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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